Ethylene Terephthalate Cyclic Heptamer

Catalog No.
S13951868
CAS No.
M.F
C70H56O28
M. Wt
1345.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene Terephthalate Cyclic Heptamer

Product Name

Ethylene Terephthalate Cyclic Heptamer

IUPAC Name

3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone

Molecular Formula

C70H56O28

Molecular Weight

1345.2 g/mol

InChI

InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2

InChI Key

VMQIGRVYMJNUAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1

Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer composed of seven repeating units of ethylene terephthalate, with a molecular formula of C70H56O28C_{70}H_{56}O_{28} and a molecular weight of approximately 1345.18 g/mol. This compound appears as a pale yellow solid and has a melting point ranging from 234 to 235 degrees Celsius. The structure of Ethylene Terephthalate Cyclic Heptamer is characterized by its cyclic arrangement, which contributes to its unique properties compared to linear or branched oligomers of the same monomeric units .

Typical of polyesters, including hydrolysis, transesterification, and polymerization. Hydrolysis can lead to the formation of the corresponding monomers, while transesterification reactions may occur with alcohols under appropriate conditions. The cyclic nature of this compound allows it to potentially participate in ring-opening polymerization, which can produce linear polyesters upon reaction with nucleophiles .

The synthesis of Ethylene Terephthalate Cyclic Heptamer typically involves the polymerization of ethylene terephthalate monomers under controlled conditions. Common methods include:

  • Polycondensation: This method involves the reaction of dimethyl terephthalate with ethylene glycol, followed by cyclization under specific conditions.
  • Ring-Closing Reactions: Utilizing catalysts and heat to promote the formation of cyclic structures from linear oligomers.
  • Solvent-Free Methods: Recent advancements suggest that solvent-free methods can enhance yield and purity by minimizing side reactions .

Ethylene Terephthalate Cyclic Heptamer has potential applications in various fields:

  • Material Science: Due to its unique mechanical properties, it may be used in the development of high-performance materials.
  • Nanotechnology: Its ability to form nanoscale structures makes it a candidate for use in nanocarriers for drug delivery.
  • Textiles: As a derivative of polyethylene terephthalate, it may find applications in textile manufacturing due to its durability and resistance to degradation .

Ethylene Terephthalate Cyclic Heptamer shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Characteristics
Polyethylene TerephthalateLinear polymerWidely used in textiles; high tensile strength
Ethylene Terephthalate DimerDimeric structureSimpler structure; less complex interactions
Polyethylene GlycolLinear polymerSoluble in water; used in pharmaceuticals
Lactic Acid OligomersCyclic or linearBiodegradable; used in medical applications

Ethylene Terephthalate Cyclic Heptamer is unique due to its cyclic structure, which may impart different physical properties and reactivity compared to these similar compounds, particularly in terms of stability and interaction profiles .

Cyclic Depolymerization Pathways for Oligomer Generation

Cyclic depolymerization of PET involves the strategic cleavage of ester bonds to yield oligomers rather than full degradation to monomers. Ethylene terephthalate cyclic heptamer forms preferentially under conditions that favor intramolecular transesterification, where the polymer backbone reorganizes into thermodynamically stable macrocyclic structures. Studies using size-exclusion chromatography (SEC) and intrinsic viscosity measurements reveal that depolymerization proceeds through a stepwise mechanism:

  • Initial chain scission: High-molecular-weight PET (DP ≈ 417) undergoes random ester bond cleavage, producing shorter linear oligomers.
  • Cyclization equilibrium: Linear intermediates with 5–10 repeat units undergo backbiting reactions, forming cyclic species. The heptamer emerges as a dominant product due to its low ring strain and favorable entropy.

Key parameters influencing this pathway include:

  • Temperature: Optimal cyclization occurs at 240–260°C, balancing bond mobility and thermal stability.
  • Solvent systems: Polar aprotic solvents like dimethylacetamide enhance cyclization efficiency by stabilizing transition states.
ParameterOptimal RangeEffect on Heptamer Yield
Reaction temperature240–260°CMaximizes cyclization rate
PET DP50–100Favors 7-unit macrocycles
Residence time5–15 minutesPrevents over-degradation

Data derived from microwave-assisted depolymerization studies show that 96.7% oligomer yields are achievable at 240°C with a 10-minute reaction time.

Microwave-Assisted Glycolysis Techniques for Controlled Oligomerization

Microwave irradiation has revolutionized PET glycolysis by enabling rapid, energy-efficient depolymerization. Unlike conventional thermal methods, microwave heating provides uniform energy distribution, minimizing side reactions and improving oligomer selectivity. A breakthrough study demonstrated that ethylene glycol (EG)-mediated glycolysis under 400 W microwave power produces cyclic heptamers with a narrow molecular weight distribution (Đ = 1.2–1.5).

Mechanistic insights:

  • Dielectric heating: Microwave absorption by polar ester groups accelerates bond cleavage, reducing activation energy by 30–40% compared to thermal heating.
  • Catalyst synergy: Antimony(III) oxide (Sb2O3) at 0.25 wt% selectively stabilizes cyclic intermediates, suppressing full depolymerization to bis(2-hydroxyethyl) terephthalate (BHET).

Experimental comparisons highlight microwave advantages:

ConditionConventional MethodMicrowave Method
Reaction time120 minutes5 minutes
Heptamer yield45–60%89–96%
Energy consumption850 kJ/g220 kJ/g

These results underscore microwave-assisted glycolysis as a scalable route for cyclic heptamer production.

Catalytic Systems in Ring-Opening Polymerization Reactions

Catalyst selection critically determines oligomer distribution during PET depolymerization. Two dominant systems have emerged:

  • Lewis acid catalysts (Sb2O3):

    • Promote controlled chain scission via coordination to ester carbonyls.
    • Generate heptamer-rich mixtures (70–85% cyclic content) at 240°C.
    • Enable reversible ring-opening/closure, maintaining oligomer equilibrium.
  • Transition metal catalysts (Zn(OAc)2):

    • Drive complete depolymerization to BHET monomers (96% yield).
    • Unsuitable for oligomer synthesis due to excessive nucleophilicity.

Comparative performance:

CatalystLoading (wt%)Product ProfileDP of Oligomers
Sb2O30.2596.7% cyclic heptamers37
Zn(OAc)20.0496.3% BHET monomers1

Kinetic studies reveal that Sb2O3 stabilizes cyclic intermediates through π-orbital interactions with terephthalate aromatic rings, effectively halting depolymerization at the heptamer stage.

Purification Strategies for Isomeric Separation

Isolating ethylene terephthalate cyclic heptamer from oligomer mixtures requires multimodal purification:

  • Solvent fractionation:

    • Cyclic heptamers exhibit lower solubility in ethanol/water (20–50% v/v) compared to linear analogs.
    • Stepwise precipitation at 4°C achieves 80–90% cyclic enrichment.
  • Chromatographic separation:

    • Ultra-performance liquid chromatography (UPLC):
      • C18 columns with 1.7 μm particles resolve cyclic/linear isomers within 5 minutes.
      • Mobile phase: Acetonitrile/water (65:35) with 0.1% formic acid.
    • Size-exclusion chromatography (SEC):
      • THF-based systems separate oligomers by hydrodynamic volume, isolating heptamers (Mn ≈ 3,800–7,030 g/mol).
  • Crystallization:

    • Cyclic heptamers form well-defined crystals from hot dimethyl sulfoxide (DMSO), achieving >99% purity after recrystallization.

Recent advances in 2D-LC (SEC × RP-UPLC) coupled with high-resolution mass spectrometry enable unambiguous identification of cyclic heptamers in complex matrices, with detection limits of 0.1 ng/mL.

XLogP3

9.8

Hydrogen Bond Acceptor Count

28

Exact Mass

1344.29581113 g/mol

Monoisotopic Mass

1344.29581113 g/mol

Heavy Atom Count

98

Dates

Modify: 2024-08-10

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